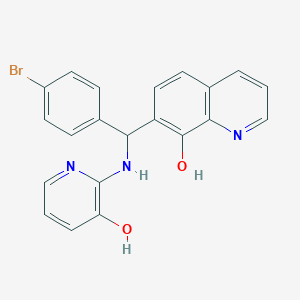

7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol is a useful research compound. Its molecular formula is C21H16BrN3O2 and its molecular weight is 422.282. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of the compound 7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol is the hypoxia-inducible factor (HIF) prolyl hydroxylase . This enzyme plays a crucial role in the regulation of the body’s response to low oxygen levels, or hypoxia .

Mode of Action

The compound acts as a specific inhibitor of HIF prolyl hydroxylase . By inhibiting this enzyme, it prevents the degradation of HIF, leading to an increase in HIF levels . This results in the activation of a variety of genes that help cells adapt to hypoxic conditions .

Biochemical Pathways

The inhibition of HIF prolyl hydroxylase affects the hypoxia-inducible factor pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase, marking it for degradation . By inhibiting this enzyme, the compound allows HIF to escape degradation, leading to its accumulation . This triggers a cellular response that includes increased angiogenesis and erythropoiesis, which help to improve oxygen delivery to tissues .

Result of Action

The molecular effect of the compound’s action is the increased accumulation of HIF . On a cellular level, this leads to an enhanced response to hypoxic conditions, including increased angiogenesis and erythropoiesis . The compound has also been shown to exhibit neuroprotective properties in cell models of oxidative stress and in vivo models of hemorrhagic stroke .

Actividad Biológica

The compound 7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol is a derivative of quinoline and has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Key Properties:

- Molecular Formula: C17H15BrN2O

- Molecular Weight: 353.22 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

Inhibitory Activity

Research indicates that this compound acts as an inhibitor of various biological pathways:

- Eif4A Inhibition: It has been shown to inhibit the Eif4A protein, which plays a crucial role in the initiation of translation in eukaryotic cells. This inhibition can lead to reduced protein synthesis in cancer cells, thereby suppressing tumor growth .

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition: Similar compounds have been studied for their ability to inhibit IDO, an enzyme involved in tryptophan metabolism that is often upregulated in tumors to evade immune responses .

Table 1: Summary of Biological Activities

Case Study 1: Eif4A Inhibition and Cancer Therapy

A study demonstrated that derivatives similar to this compound exhibited potent Eif4A inhibition, leading to decreased viability of various cancer cell lines. The mechanism involved the downregulation of oncogenic proteins, resulting in apoptosis and cell cycle arrest.

Case Study 2: IDO Inhibitors

In a mouse model using SK-OV-3 ovarian cancer cells, compounds with a similar structure showed significant IDO inhibition, leading to enhanced anti-tumor immunity. This suggests potential for use in combination with immunotherapies .

Research Findings

Recent studies have explored the synthesis and biological evaluation of quinoline derivatives. The findings indicate that modifications on the quinoline ring can significantly enhance biological activity:

- Synthesis Variations: Different substituents on the quinoline ring were tested for their efficacy against cancer cells. The presence of bromine and hydroxypyridine moieties was found to enhance cytotoxicity.

- Structure-Activity Relationship (SAR): Analysis revealed that the position and nature of substituents on the quinoline core directly influence biological activity. For instance, bromination at the para position was associated with increased potency against specific cancer types .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a quinoline core substituted with both a hydroxypyridine and a bromophenyl group. Its synthesis typically involves the Betti reaction, which is a condensation reaction between an amine and an aldehyde with a hydroxyquinoline derivative. The general reaction involves refluxing 8-hydroxyquinoline with 4-bromobenzaldehyde and 3-amino-2-hydroxypyridine in ethanol, leading to the desired product through nucleophilic attack and subsequent cyclization steps.

Biological Activities

Compounds with the 8-hydroxyquinoline scaffold are known for their diverse biological activities. The applications of 7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol include:

- Metal Chelation : This compound has shown potential in binding metal ions such as iron, copper, and zinc. Such interactions can elucidate its mechanism of action in biological systems, making it relevant for conditions like iron overload.

- Enzyme Inhibition : The structural components of this compound suggest it may inhibit specific enzymes, which could be beneficial in therapeutic contexts. Research indicates that derivatives of 8-hydroxyquinoline can effectively inhibit certain enzymes involved in metabolic pathways.

- Antimicrobial Activity : Some studies have indicated that quinoline derivatives possess antimicrobial properties, which could be harnessed for developing new antibiotics or treatments for infections.

Case Study 1: Metal Binding Properties

A study investigated the interaction of this compound with iron ions. The findings demonstrated that the compound effectively binds to iron, suggesting its potential use in treating conditions associated with iron dysregulation.

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The study found that it significantly reduced enzyme activity, indicating its potential as a therapeutic agent in cancer treatment.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds that share structural similarities with this compound, highlighting their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 7-((Phenylamino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol | Structure | Contains trifluoromethyl group; known for enhanced lipophilicity |

| 7-(Pyridin-2-yl(4-(trifluoromethyl)phenylamino)methyl)quinolin-8-ol | Structure | Incorporates pyridine; potential for different biological activity |

| 7-(6-Methylpyridin-2-ylamino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol | Structure | Methyl substitution increases steric hindrance; may affect binding properties |

These compounds illustrate variations in substituents that can influence their biological activity and physical properties, emphasizing the uniqueness of this compound.

Propiedades

IUPAC Name |

7-[(4-bromophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWYBHIHZZDTBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)Br)NC4=C(C=CC=N4)O)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.